5-Fluoro-2-methyl-2H-indazol-3-amine is a compound belonging to the indazole family, characterized by a five-membered aromatic ring containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various chemical methods, including Suzuki coupling and other organic reactions involving indazole derivatives. Research indicates that indazole derivatives, including 5-fluoro-2-methyl-2H-indazol-3-amine, have been explored for their antitumor and antimicrobial properties, highlighting their relevance in drug discovery .
5-Fluoro-2-methyl-2H-indazol-3-amine is classified as a substituted indazole, specifically a halogenated indazole derivative. Its structure features a fluorine atom at the 5-position and a methyl group at the 2-position of the indazole ring. This classification places it within a broader category of nitrogen-containing heterocycles that are significant in medicinal chemistry.
The synthesis of 5-fluoro-2-methyl-2H-indazol-3-amine can be achieved through several methodologies:
The synthetic routes often involve multiple steps, including functional group transformations and purification processes to isolate the final product. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HR-MS) are employed to confirm the structure of synthesized compounds .
The molecular structure of 5-fluoro-2-methyl-2H-indazol-3-amine can be represented as follows:
This indicates that the molecule consists of eight carbon atoms, eight hydrogen atoms, one fluorine atom, and three nitrogen atoms.
Key structural data include bond lengths and angles that define the geometry of the indazole ring system. The presence of the fluorine atom significantly influences the electronic properties of the compound, potentially enhancing its biological activity.
5-Fluoro-2-methyl-2H-indazol-3-amine can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, inert atmospheres, and appropriate catalysts to achieve optimal yields.
The mechanism of action for 5-fluoro-2-methyl-2H-indazol-3-amine is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways. For instance, studies have indicated that indazole derivatives may inhibit specific kinases or other proteins implicated in cancer progression .
Quantitative data from biological assays demonstrate varying degrees of potency against different cancer cell lines, indicating its potential as an anticancer agent . The selectivity index values suggest that certain derivatives exhibit favorable profiles compared to established chemotherapeutics.
5-Fluoro-2-methyl-2H-indazol-3-amine is typically characterized by:
Key chemical properties include:
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into its thermal stability and behavior upon heating .
5-Fluoro-2-methyl-2H-indazol-3-amine has several applications in scientific research:
Indazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine bases and versatile binding capabilities with biological targets. The first therapeutic indazoles emerged in the mid-20th century, exemplified by anti-inflammatory agents like benzydamine. However, significant breakthroughs occurred with kinase inhibitor development in the 2000s. Notably, pazopanib (VEGFR/PDGFR inhibitor), niraparib (PARP inhibitor), and linifanib (RTK inhibitor) demonstrated the scaffold’s capacity for high-affinity target engagement in oncology [7] [9]. Over 43 indazole-based therapeutics have since entered clinical use or trials, primarily exploiting the 1H-indazole tautomer for hinge-binding interactions in kinase ATP pockets [7].
Table 1: Clinically Approved Indazole-Based Therapeutics
Compound | Target | Therapeutic Application | Key Structural Features |
---|---|---|---|
Pazopanib | VEGFR, PDGFR | Renal cell carcinoma | 1H-indazole, pyrimidine |
Niraparib | PARP1/PARP2 | Ovarian cancer | 1H-indazole, piperazine |
Linifanib | VEGFR, PDGFR | Hepatocellular carcinoma | 1H-indazole-3-amine core |
Axitinib | VEGFR | Renal cell carcinoma | 1H-indazole, vinylpyridine |
The evolution of synthetic methodologies further accelerated drug development. Early routes relied on harsh conditions for cyclization (e.g., Cadogan reductive cyclizations). Contemporary strategies employ transition metal catalysis (Pd/Cu/Rh-mediated N–N bond formation) and oxidative cyclizations, enabling efficient access to diverse analogs [5] [8]. For instance, Na₂WO₄/H₂O₂-mediated intramolecular N–N coupling permits sustainable synthesis of 3-aminoindazoles under mild conditions [5].
Halogenation—particularly fluorination—confers strategic advantages in drug design by modulating physicochemical properties and target interactions. Fluorine’s high electronegativity (3.98 Pauling), small atomic radius (1.47 Å), and strong C–F bond (472 kJ/mol) enhance metabolic stability, membrane permeability, and binding affinity [6] [10]. In indazole derivatives, fluorine at the C-5 position:
Table 2: Impact of Fluorination on Drug Properties
Property | Effect of Fluorine | Therapeutic Benefit |
---|---|---|
Metabolic stability | Blocks oxidative metabolism | Extended plasma half-life |
Lipophilicity | Increases log P (0.25–0.5 per fluorine) | Improved membrane permeation |
pKa modulation | Lowers pKa of adjacent amines by 1–3 units | Enhanced solubility at physiological pH |
Conformational bias | Stabilizes bioactive rotamers via F···H/N/O interactions | Higher target affinity |
Halogenated indazoles show amplified activity against cancer-relevant kinases. For example, 5-fluoro-1H-indazole-3-carboxamides exhibit 10-fold greater VEGFR-2 inhibition than non-fluorinated analogs due to fluorine-induced polarization of the carboxamide carbonyl, strengthening hinge-region hydrogen bonds [3] [9]. Similarly, 5-fluoro indazoles in FGFR inhibitors (e.g., compound 14d, IC₅₀ = 5.5 nM) exploit hydrophobic filling of the "selectivity pocket" near the gatekeeper residue [7].
5-Fluoro-2-methyl-2H-indazol-3-amine (CAS not assigned; CID 59514270; C₈H₈FN₃; MW 165.17 g/mol) embodies strategic molecular innovations in indazole optimization [1] . Its structure integrates three key pharmacophores:
Table 3: Profile of 5-Fluoro-2-methyl-2H-indazol-3-amine
Property | Value/Descriptor | Source |
---|---|---|
Molecular formula | C₈H₈FN₃ | PubChem CID 59514270 |
Molecular weight | 165.17 g/mol | EVITACHEM EVT-13251350 |
IUPAC name | 5-fluoro-2-methylindazol-3-amine | |
Canonical SMILES | CN1C(=C2C=C(C=CC2=N1)F)N | |
InChI Key | GQLARKJVKMVFLS-UHFFFAOYSA-N | |
Synthetic routes | Suzuki coupling of 5-bromo precursors; Pd-catalyzed amination | [3] [5] |
The compound serves as a critical intermediate for anticancer agents. Molecular hybridization strategies fuse its core with bioactive fragments:
Synthetic accessibility underpins its utility. Commercial availability (e.g., Fluorochem F690496, 97% purity) and modular routes—such as PdCl₂(dppf)₂-catalyzed Suzuki coupling of 5-borono derivatives—enable rapid diversification [4] [5]. NMR studies confirm regioselective functionalization at N1 and C3 positions, facilitating rational design [8]. Current research exploits this scaffold for PROTACs (Proteolysis-Targeting Chimeras), leveraging its kinase affinity to degrade oncogenic targets [9].
Approved Indazole Drugs Mentioned: Pazopanib, Niraparib, Linifanib, Axitinib, Granisetron, Benzydamine
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1